molecular formula C9H7Br B079406 2-Bromoindene CAS No. 10485-09-3

2-Bromoindene

Cat. No. B079406
CAS RN: 10485-09-3
M. Wt: 195.06 g/mol
InChI Key: CCUYEVNCRQDQRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromo-1-aryl substituted indenes can be efficiently achieved from 1,2-diaryl substituted gem-dibromocyclopropanes through a domino reaction involving silver(I) promoted ionization, followed by electrocyclic ring-opening and closing reactions. This method demonstrates the versatility of 2-bromoindenes for further functionalization via cross-coupling reactions (Rosocha & Batey, 2013).

Molecular Structure Analysis

For compounds similar to 2-bromoindene, such as 2-bromo-3-chloro-1-propene, gas-phase electron diffraction studies have shown a mixture of conformers, providing insight into the molecular structure and stability influenced by halogen substituents (Søvik et al., 1984).

Chemical Reactions and Properties

2-Bromoindoles, structurally related to 2-bromoindene, can be synthesized through Cs2CO3-promoted intramolecular cyclization under transition-metal-free conditions, showcasing the reactivity of bromo-substituted indenes in cyclization reactions (Li et al., 2013).

Physical Properties Analysis

The synthesis and investigation of brominated indene derivatives, such as 2-Bromo-6-Fluorotoluene, have contributed to understanding the physical properties of bromo-substituted indenes, including their utility as intermediates in medical applications (Jiang-he, 2010).

Chemical Properties Analysis

The chemical properties of 2-bromoindenes, including their reactivity and functionalization potential, are highlighted by their use in the synthesis of various organic compounds. For example, the facile synthesis of 2-bromoindoles through ligand-free CuI-catalyzed intramolecular cross-coupling underlines the significant reactivity of 2-bromoindenes towards creating heterocyclic compounds (Jiang et al., 2010).

Scientific Research Applications

  • 2-Bromoindenes can be synthesized from gem-dibromocyclopropanes via a domino reaction involving silver(I) promoted ionization and electrocyclic ring-opening/closing reactions. This method allows for further functionalization using cross-coupling reactions such as the Suzuki–Miyaura protocol (Rosocha & Batey, 2013).

  • Nickel-catalyzed cross-coupling of 2-bromoindene with propynyl- or (phenylethynyl)magnesium bromide produces 2-alkynyl-substituted indenyl ligands, which are useful in creating active ethene polymerization catalysts (Chen, Kehr, Fröhlich & Erker, 2008).

  • The irradiation of 2-chloro- or 2-bromo-1,3-diphenylindenyl anion results in hypovalent intermediates useful in CH insertion and addition to electron-rich olefins (Tolbert & Siddiqui, 1984).

  • 2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, related to 2-Bromoindene, have applications in creating compounds with biological, medicinal, and material applications under palladium-catalyzed conditions (Ghosh & Ray, 2017).

  • Atmospheric degradation studies of 2-bromo-3,3,3-trifluoropropene, a relative of 2-Bromoindene, suggest potential environmental impacts of its use as a fire extinguishing agent (Chen, Zhou & Han, 2015).

  • An efficient synthetic approach to 3-alkyl(aryl)-2-bromoindenes has been developed, showcasing the versatility of 2-Bromoindene derivatives in synthetic chemistry (Ivchenko, Ivchenko, Nifant’ev & Kotov, 2000).

Safety And Hazards

2-Bromoindene is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a locked up place .

properties

IUPAC Name

2-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUYEVNCRQDQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146784
Record name 1H-Indene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoindene

CAS RN

10485-09-3
Record name 1H-Indene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoindene
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Synthesis routes and methods

Procedure details

A 500 mL flask was charged with 25.5 g (120 mmol) of trans-2-bromo-1-indanol, 1 g of toluenesulfonic acid and 350 mL of toluene. This was capped with a Dean-Stark trap and heated to reflux for two hours at which time the system was cooled to room temperature and the volatiles removed in vacuo to leave a dark oil. The residue was taken up into hexanes and eluted through a silica pad using hexanes. Removal of the volatiles in vacuo gave 22.5 g (96 percent) of a light yellow oil.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromoindene
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Citations

For This Compound
138
Citations
HD Porter, CM Suter - Journal of the American Chemical Society, 1935 - ACS Publications
… phosphorus pentoxide, is converted into 2-bromoindene, m. … dibromide likewise gives 2-bromoindene although the yield is … properties from the 2-bromoindene obtained from indene …
Number of citations: 32 pubs.acs.org
EG IJpeij, FH Beijer, HJ Arts, C Newton… - The Journal of …, 2002 - ACS Publications
… This route involves a Suzuki coupling of 2 equiv of 2-bromoindene (21) with 2,2‘-biphenyl diboronic acid (31) with [Pd(PPh 3 ) 4 ]. Standard Suzuki reaction conditions (in DME/water …
Number of citations: 37 pubs.acs.org
AC Möller, RH Heyn, R Blom, O Swang… - Dalton …, 2004 - pubs.rsc.org
… of 2-bromoindene (8.0 g, 41.0 mmol) in THF (40 mL). Upon addition of 1 mL of the 2-bromoindene … The remaining 2-bromoindene solution was added dropwise to the gently boiling …
Number of citations: 6 pubs.rsc.org
EG Ijpeij, GJM Gruter - Synthesis, 2006 - thieme-connect.com
… In contrast to the TMEDA and 12-crown-6 structures, the sparteine adduct shows a coordination of the 2-bromoindene moiety to the lithium atom. The coordination of a second sparteine …
Number of citations: 4 www.thieme-connect.com
MP Williamson - 1965 - search.proquest.com
… ), and triphenylphosphine (which gave 2-bromoindene and a compound which was possibly 2-… of the products obtained in these reactions, 2-bromoindene was prepared as follows :OH …
Number of citations: 0 search.proquest.com
L Zhao, MB Prendergast, RI Kaiser, B Xu… - …, 2019 - Wiley Online Library
… Characteristic mass spectra recorded at a photoionization energy of 10.00 eV for the acetylene seeded 1-bromoindene, 2-bromoindene, 6-bromoindene, and 7-bromoindene systems at …
M Enders, RW Baker - Current Organic Chemistry, 2006 - ingentaconnect.com
… The polarity of the cross-coupling reaction may also be reversed, as exemplified by the Suzuki coupling of 2-bromoindene with aryl boronic acids. Due to the rigidity of aryl- or heteroaryl-…
Number of citations: 64 www.ingentaconnect.com
WE Billups, JD Buynak, D Wolf - The Journal of Organic Chemistry, 1979 - ACS Publications
… Summary: The dichlorocarbene adduct of 2-bromoindene reacts with a solution of … work, compound 1, was prepared from indene, via 2-bromoindene, in ~10% yield (Scheme I)…
Number of citations: 26 pubs.acs.org
A Dunkelberger - 2007 - kb.osu.edu
… Successful isolation of the 2-bromoindene required an adaptation of several techniques used in … The synthesis of 2-bromoindene was also straightforward; it required few modifications …
Number of citations: 4 kb.osu.edu
CD Wright - 1956 - search.proquest.com
INTRAMOLECULAR CYCLIZATION REACTIONS OF o-( 1-CYCLOHEXENYL)- BENZYL AMINE AND OF o-(l-CYCLOHEXENYL)-BENZYL ALCOHOL and RING EXPA Page 1 …
Number of citations: 0 search.proquest.com

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